

Boiling and melting point of 2-Nitro-1-butanol

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Compound of Interest

Compound Name: 2-Nitro-1-butanol

Cat. No.: B8805639

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An In-depth Technical Guide on the Physicochemical Properties of 2-Nitro-1-butanol

This technical guide provides a comprehensive overview of the boiling and melting points of **2-Nitro-1-butanol** (CAS No: 609-31-4). It is intended for researchers, scientists, and professionals in drug development who require precise physicochemical data and an understanding of the methodologies for their determination. This document summarizes available data, outlines standard experimental protocols, and presents a logical workflow for property determination.

Physicochemical Data Summary

2-Nitro-1-butanol is a colorless to clear amber liquid soluble in water.^{[1][2][3][4][5]} Its key physical properties, the melting and boiling points, have been reported across various sources. It is important to note the conditions, particularly pressure, under which boiling points are measured, as this significantly affects the observed temperature. The data is summarized below for clarity and comparison.

Property	Value	Conditions / Notes	Source(s)
Melting Point	-47 °C	Experimental	[1][5][6][7]
-53 °F (-47.2 °C)	Experimental	[2]	
324.27 K (51.12 °C)	Joback Calculated Property	[8]	
Boiling Point	214.4 °C	at 760 mmHg	[6][9]
221 °F (105 °C)	at 10 mmHg	[2]	
247.38 °C	Rough Estimate	[1][7]	
534.50 K (261.35 °C)	Joback Calculated Property	[8]	

Experimental Protocols

The determination of accurate melting and boiling points is fundamental for the characterization and purity assessment of a chemical compound. While specific experimental reports for **2-Nitro-1-butanol** are not detailed in the surveyed literature, standard, widely accepted methodologies are described.

Melting Point Determination (Capillary Method)

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state.[10][11] A pure crystalline compound typically exhibits a sharp melting point, melting completely over a narrow range of 0.5-1.0°C.[12] The presence of impurities generally causes a depression of the melting point and a broadening of the melting range.[10][12]

Methodology:

- **Sample Preparation:** A small quantity of the solid compound is finely powdered using a mortar and pestle to ensure uniform heating.[13]
- **Capillary Tube Loading:** A capillary tube, sealed at one end, is pushed into the powdered sample. The tube is then tapped gently to compact the sample into the closed end, aiming for a sample height of 1-2 mm.[11][12]

- **Apparatus Setup:** The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer's bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube, an oil bath, or a dedicated melting point apparatus (e.g., Mel-Temp).[\[10\]](#)[\[11\]](#)[\[13\]](#)
- **Heating and Observation:** The apparatus is heated slowly and steadily, with constant stirring of the heating medium (if applicable) to ensure uniform temperature distribution.[\[10\]](#)[\[11\]](#)
- **Recording the Melting Range:** Two temperatures are recorded:
 - T1: The temperature at which the first drop of liquid becomes visible.[\[12\]](#)
 - T2: The temperature at which the last crystal of the solid melts completely.[\[12\]](#) The melting point is reported as the range from T1 to T2. For accurate results, the heating rate should be slow (e.g., 2°C/min) near the expected melting point.[\[14\]](#)

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[\[12\]](#) It is a critical physical property for identification and assessing purity.[\[12\]](#) It is crucial to note that the boiling point is dependent on atmospheric pressure; a reduction in pressure leads to a lower boiling point.[\[10\]](#)[\[12\]](#)

Methodology (Small-Scale Capillary Inversion):

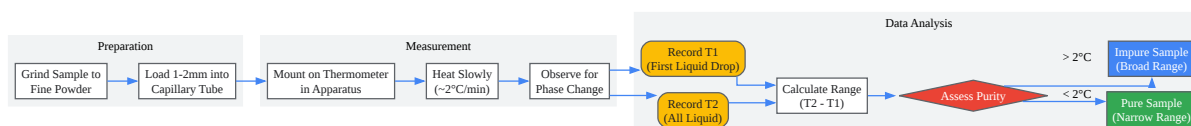
- **Sample Preparation:** Approximately 2-3 mL of the liquid sample is placed into a small test tube.[\[10\]](#)
- **Apparatus Setup:** A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid. The test tube is then attached to a thermometer.
- **Heating:** The assembly is heated in a suitable bath (e.g., paraffin oil). As the temperature rises, air trapped inside the capillary will be expelled, seen as bubbles emerging from the open end.[\[10\]](#)
- **Observation:** The temperature is increased until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the vapor pressure of the liquid has overcome

the atmospheric pressure.[10]

- Recording the Boiling Point: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[10]

Logical and Experimental Workflows

To ensure accurate and reproducible results, a logical workflow should be followed during the determination of these physical properties. The following diagram illustrates a standard workflow for determining the melting point of a substance like **2-Nitro-1-butanol**.



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Caption: Workflow for Melting Point Determination and Purity Assessment.

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